3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester

Catalog No.
S3553350
CAS No.
412268-99-6
M.F
C16H15NO4S
M. Wt
317.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Phenylsulfamoylphenyl)acrylic acid methyl est...

CAS Number

412268-99-6

Product Name

3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester

IUPAC Name

methyl (E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate

Molecular Formula

C16H15NO4S

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C16H15NO4S/c1-21-16(18)11-10-13-6-5-9-15(12-13)22(19,20)17-14-7-3-2-4-8-14/h2-12,17H,1H3/b11-10+

InChI Key

DHTBNYJTBNLKDO-ZHACJKMWSA-N

SMILES

COC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2

3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester is a chemical compound with the molecular formula C16H15NO4SC_{16}H_{15}NO_4S and a molecular weight of approximately 317.36 g/mol. This compound features a phenylsulfamoyl group attached to an acrylic acid methyl ester structure, which contributes to its unique properties and potential biological activities. The sulfonamide moiety is known for its role in various pharmacological applications, particularly in the development of therapeutic agents.

The chemical reactivity of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester can be characterized by several key reactions:

  • Hydrolysis: The ester bond in the methyl ester can undergo hydrolysis to yield the corresponding acrylic acid and methanol.
  • Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Condensation Reactions: The compound can engage in condensation reactions with various nucleophiles, potentially leading to the formation of more complex structures.

Research indicates that 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester exhibits significant biological activity, particularly as an inhibitor of histone deacetylases (HDACs). This inhibition is relevant in the context of treating proliferative conditions such as cancer and psoriasis. HDAC inhibitors are known to influence gene expression by altering chromatin structure, thus playing a crucial role in cancer therapy and other diseases linked to aberrant gene regulation .

Several methods have been reported for synthesizing 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester:

  • Direct Esterification: This method involves reacting acrylic acid with the corresponding sulfonamide under acidic conditions to form the methyl ester.
  • Coupling Reactions: The compound can also be synthesized through coupling reactions between phenylsulfamoyl derivatives and acrylic acid derivatives, often facilitated by coupling agents.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that enhance reaction rates and yields, making the synthesis more efficient.

The primary applications of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester include:

  • Pharmaceutical Development: As a potential HDAC inhibitor, it is being explored for use in cancer therapy and treatments for other proliferative diseases.
  • Chemical Research: It serves as an important intermediate in organic synthesis, particularly in developing new biologically active compounds.
  • Material Science: Its unique structural properties may lend themselves to applications in polymer chemistry or materials science.

Interaction studies have highlighted the compound's ability to bind with various biological targets, particularly enzymes involved in epigenetic regulation. These interactions are crucial for understanding its mechanism of action as an HDAC inhibitor. In vitro studies have demonstrated that it can modulate cellular pathways associated with cell proliferation and apoptosis, suggesting its therapeutic potential .

Several compounds share structural similarities with 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
3-(Benzylthio)acrylic acid methyl esterC11H12O2SC_{11}H_{12}O_2SLacks sulfonamide functionality; simpler structure
4-(Phenylsulfonyl)acrylic acid methyl esterC11H12O4SC_{11}H_{12}O_4SContains a sulfonyl group instead of sulfamoyl; different biological activity
2-(Methylthio)acrylic acid methyl esterC9H10O2SC_{9}H_{10}O_2SFeatures a thioether instead of sulfonamide; less complex
4-(Hydroxyphenyl)acrylic acid methyl esterC10H12O3C_{10}H_{12}O_3Lacks sulfur functionality; different interaction profile

The presence of the phenylsulfamoyl group distinguishes 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester from these similar compounds, contributing to its unique pharmacological properties and potential applications in drug development.

XLogP3

2.7

Dates

Last modified: 07-26-2023

Explore Compound Types